1-(2,4-Difluorophenyl)-3-propan-2-ylsulfanylpropan-2-amine;hydrochloride
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Overview
Description
1-(2,4-Difluorophenyl)-3-propan-2-ylsulfanylpropan-2-amine;hydrochloride is a chemical compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound features a difluorophenyl group, a propan-2-ylsulfanyl moiety, and an amine group, making it a versatile molecule for chemical synthesis and research.
Preparation Methods
The synthesis of 1-(2,4-Difluorophenyl)-3-propan-2-ylsulfanylpropan-2-amine;hydrochloride typically involves multiple steps, starting with the preparation of the difluorophenyl precursor. The synthetic route may include:
Halogenation: Introduction of fluorine atoms into the phenyl ring.
Thioether Formation: Reaction of the halogenated phenyl compound with a thiol to form the propan-2-ylsulfanyl group.
Amine Introduction: Incorporation of the amine group through reductive amination or other suitable methods.
Hydrochloride Formation: Conversion of the free amine to its hydrochloride salt for enhanced stability and solubility.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Chemical Reactions Analysis
1-(2,4-Difluorophenyl)-3-propan-2-ylsulfanylpropan-2-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as hydrogen gas with a palladium catalyst.
Substitution: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atoms are replaced by nucleophiles like amines or thiols.
Hydrolysis: The hydrochloride salt can be hydrolyzed to the free amine under basic conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-(2,4-Difluorophenyl)-3-propan-2-ylsulfanylpropan-2-amine;hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(2,4-Difluorophenyl)-3-propan-2-ylsulfanylpropan-2-amine;hydrochloride involves its interaction with molecular targets, such as enzymes or receptors. The difluorophenyl group may enhance binding affinity through hydrophobic interactions, while the amine group can form hydrogen bonds with target molecules. The sulfanyl group may also contribute to the compound’s overall reactivity and stability.
Comparison with Similar Compounds
1-(2,4-Difluorophenyl)-3-propan-2-ylsulfanylpropan-2-amine;hydrochloride can be compared with other similar compounds, such as:
Fluconazole: A widely used antifungal agent with a similar difluorophenyl group.
Blatter Radicals: Compounds with difluorophenyl substituents that exhibit unique redox and magnetic properties.
N-(2,4-Difluorophenyl)-2-fluorobenzamide:
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(2,4-difluorophenyl)-3-propan-2-ylsulfanylpropan-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17F2NS.ClH/c1-8(2)16-7-11(15)5-9-3-4-10(13)6-12(9)14;/h3-4,6,8,11H,5,7,15H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFVQVRJEHQPKHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SCC(CC1=C(C=C(C=C1)F)F)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClF2NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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